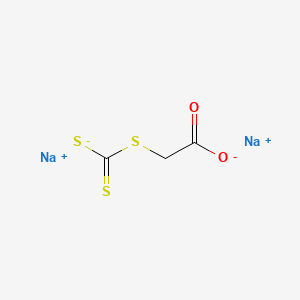
Disodium;2-sulfidocarbothioylsulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-sulfidocarbothioylsulfanylacetate is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of sulfur atoms in its molecular structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-sulfidocarbothioylsulfanylacetate typically involves the reaction of carbon disulfide with sodium hydroxide, followed by the addition of an appropriate organic substrate. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. The process can be summarized as follows:
Reaction of Carbon Disulfide with Sodium Hydroxide: This step forms sodium dithiocarbonate.
Addition of Organic Substrate: The organic substrate reacts with sodium dithiocarbonate to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium;2-sulfidocarbothioylsulfanylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfones.
Reduction: Reduction reactions can convert it into thiols or disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Aqueous or organic solvents, depending on the reaction type.
Major Products
Oxidation Products: Sulfonates, sulfones.
Reduction Products: Thiols, disulfides.
Substitution Products: Various organosulfur compounds.
Scientific Research Applications
Disodium;2-sulfidocarbothioylsulfanylacetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organosulfur compounds.
Biology: Investigated for its potential role in modulating biological pathways involving sulfur-containing biomolecules.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of disodium;2-sulfidocarbothioylsulfanylacetate involves its interaction with molecular targets containing reactive sulfur groups. It can modulate redox reactions and influence the activity of enzymes involved in sulfur metabolism. The pathways affected by this compound include:
Redox Regulation: Modulation of oxidative and reductive processes.
Enzyme Inhibition: Inhibition of enzymes that rely on thiol groups for their activity.
Comparison with Similar Compounds
Disodium;2-sulfidocarbothioylsulfanylacetate can be compared with other organosulfur compounds such as:
Sodium Sulfinate: Similar in structure but differs in reactivity and applications.
Sodium Thiosulfate: Used in different industrial applications, particularly in photography and water treatment.
Sodium Dithiocarbamate: Known for its use in agriculture as a fungicide.
Uniqueness
The uniqueness of this compound lies in its versatile reactivity and potential applications across multiple scientific disciplines. Its ability to undergo various chemical transformations makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
86932-91-4 |
|---|---|
Molecular Formula |
C3H2Na2O2S3 |
Molecular Weight |
212.2 g/mol |
IUPAC Name |
disodium;2-sulfidocarbothioylsulfanylacetate |
InChI |
InChI=1S/C3H4O2S3.2Na/c4-2(5)1-8-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 |
InChI Key |
XMRNOCIHYZJBCZ-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])SC(=S)[S-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















